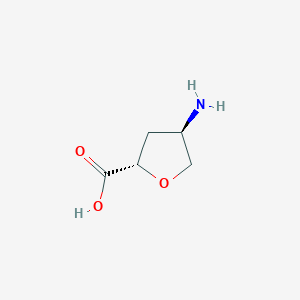
trans-4-Aminotetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Aminotetrahydrofuran-2-carboxylic acid: is a synthetic compound that has garnered interest due to its structural similarity to gamma-aminobutyric acid (GABA). This compound is a conformationally restricted analogue of GABA, which plays a crucial role in the central nervous system as an inhibitory neurotransmitter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminotetrahydrofuran-2-carboxylic acid involves the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to a suitable precursor. This method has been successfully applied to achieve high diastereomeric and enantiomeric excesses . Another method involves the cyclization of the cis isomer to the bicyclic N-tosyl lactam, which is then converted to the trans isomer .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods would likely include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Aminotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Aminotetrahydrofuran-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of conformationally restricted analogues of biologically active compounds .
Biology: In biological research, this compound is studied for its potential as a GABA analogue, which could have implications in understanding GABAergic signaling pathways and developing new therapeutic agents .
Medicine: The compound’s structural similarity to GABA makes it a candidate for research into treatments for neurological disorders, such as epilepsy and anxiety, where GABAergic signaling is implicated .
Wirkmechanismus
The mechanism of action of trans-4-Aminotetrahydrofuran-2-carboxylic acid is primarily related to its role as a GABA analogue. It is believed to interact with GABA receptors in the central nervous system, potentially modulating inhibitory neurotransmission. The exact molecular targets and pathways involved are still under investigation, but its conformational restriction may provide unique interactions compared to GABA .
Vergleich Mit ähnlichen Verbindungen
cis-4-Aminotetrahydrofuran-2-carboxylic acid: Another conformationally restricted analogue of GABA, differing in stereochemistry.
Gamma-aminobutyric acid (GABA): The natural neurotransmitter that trans-4-Aminotetrahydrofuran-2-carboxylic acid is designed to mimic.
Uniqueness: this compound is unique due to its trans configuration, which provides distinct conformational properties compared to its cis counterpart and GABA. This uniqueness can lead to different biological activities and interactions with GABA receptors .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(2S,4R)-4-aminooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-3-1-4(5(7)8)9-2-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 |
InChI-Schlüssel |
WBSHKPHBCVYGRZ-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@H](CO[C@@H]1C(=O)O)N |
Kanonische SMILES |
C1C(COC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




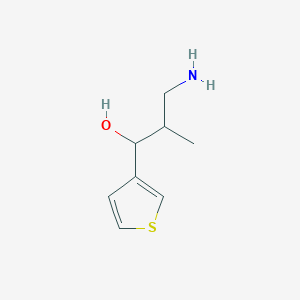

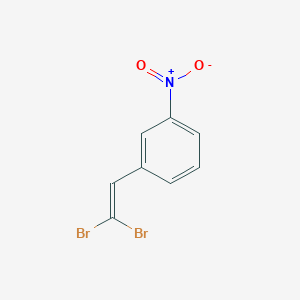
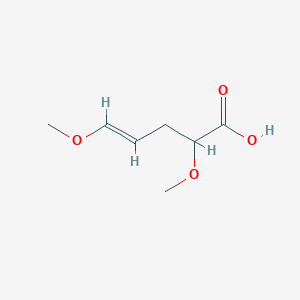
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

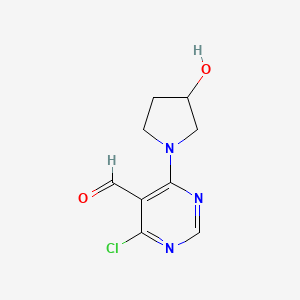
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
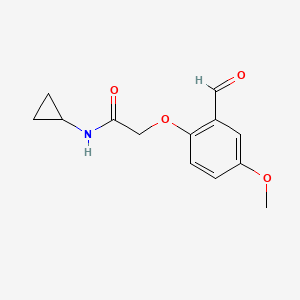
![3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one](/img/structure/B13157066.png)
